

P-CABs Binding Affinity and Properties Comparison

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Compound Focus: Soraprazan

CAS No.: 261944-46-1

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Drug Name	Primary Indication/Target	Key Binding Affinity / IC ₅₀ Values	pKa	Notes
Soraprazan(Remofuscin)	Retinal Disease: Binds to RPE pigments (lipofuscin, melanin) [1] [2].	Data not available for gastric H ⁺ ,K ⁺ -ATPase	Not specified	Repurposed for Stargardt's disease and dry AMD; no longer developed as a P-CAB due to hepatic toxicity [3] [4].
Vonoprazan(TAK-438)	Gastric Acid Suppression: Inhibits gastric H ⁺ ,K ⁺ -ATPase [3].	IC ₅₀ : 0.019 nM (pH 6.5); 0.028 nM (pH 7.5) [4]	9.37 [3] [4]	Marketed in Japan; high pKa allows it to be mostly protonated and active even at neutral pH [3] [4].
SCH28080	Gastric Acid Suppression (experimental) [4].	IC ₅₀ : 0.14 μM (pH 6.5); 2.5 μM (pH 7.5) [4]	5.6 [4]	Early P-CAB; significantly less potent, especially at neutral pH [4].

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AZD0865(Linaprazan)	Gastric Acid Suppression (development discontinued) [4].	IC ₅₀ : 0.13 μM (pH 6.4); 1.0 μM (pH 7.4) [4]	6.1 [4]	Development halted due to hepatic toxicity and lack of superior clinical benefits [3] [4].

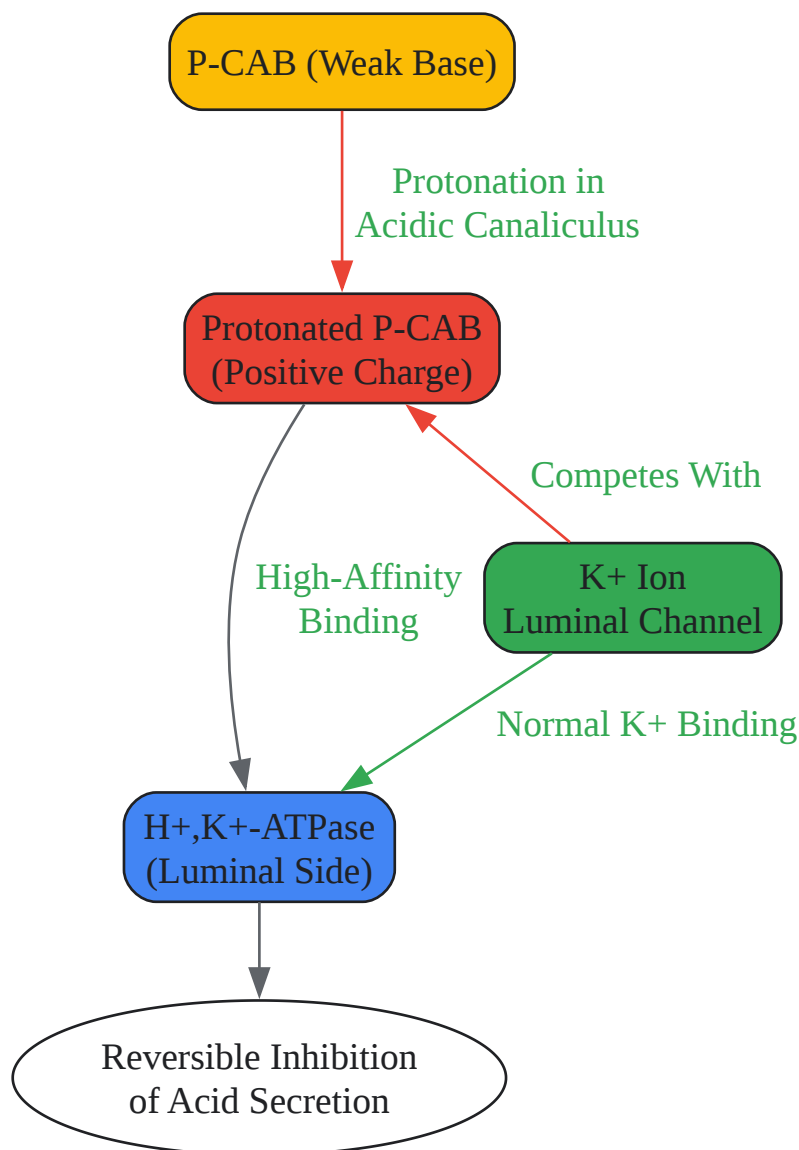
Experimental Protocols for Key Data

The quantitative data in the table were generated through established biochemical and computational methods:

- **In Vitro H⁺,K⁺-ATPase Activity Inhibition:** This common assay measures a compound's ability to inhibit the enzyme's activity. Gastric H⁺,K⁺-ATPase is prepared from gastric mucosa. The enzyme is stimulated with potassium (K⁺), and the inhibitory effect of the drug is tested across a range of concentrations under different pH buffers. The IC₅₀ value (half-maximal inhibitory concentration) is then calculated from the dose-response curve, with lower values indicating higher potency [4].
- **Molecular Docking and Dynamics:** These computational techniques help understand the binding mechanism. A 3D model of the human gastric H⁺,K⁺-ATPase is created using homology modeling based on related protein structures. Drugs are then docked into the proposed binding site, and molecular dynamics simulations are run to study the stability of the drug-protein complex and calculate binding free energies. These studies suggest that the **protonated form of P-CABs** has a more favorable binding affinity, primarily through strong electrostatic interactions with residues like Asp139 in the enzyme's luminal channel [4].

Mechanism of P-CAB Binding to Gastric H⁺,K⁺-ATPase

The following diagram illustrates the established mechanism by which P-CABs like vonoprazan inhibit the gastric proton pump, which is competitive with potassium (K⁺). **Soraprazan** was initially designed to act via this mechanism.



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The mechanism highlights that the potent inhibitory form is the **protonated (positively charged) P-CAB**, which competes with K^+ for the luminal channel of the $H^+,K^+-ATPase$ [4]. A drug's pK_a determines the fraction that is protonated at a given pH , directly influencing its potency [4].

Key Insights for Researchers

- **Soraprazan's Research Focus Has Shifted:** The most current data for **Soraprazan** (now called Remofuscin) relates to its binding to ocular pigments like lipofuscin for treating retinal diseases, not its

original target, gastric H⁺,K⁺-ATPase [1] [2]. Direct, quantitative comparisons of its binding affinity to other P-CABs are not available in the public literature.

- **pKa is a Critical Determinant of Potency:** The data show a clear trend: P-CABs with higher pKa (like vonoprazan) are more protonated at physiological and acidic pH, leading to significantly lower (better) IC₅₀ values and a faster, more sustained effect [3] [4].
- **Toxicity Profile Influenced Structure:** The development of several early P-CABs (e.g., SCH28080, AZD0865) was limited by issues like hepatic toxicity, which drove the development of newer agents with safer profiles, such as vonoprazan [3].

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